2'-Iodo-2'-deoxyuridine

Descripción general

Descripción

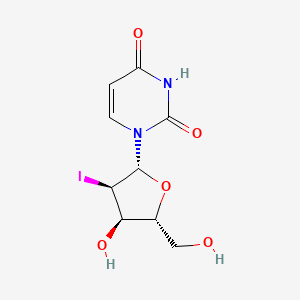

2’-Iodo-2’-deoxyuridine, also known as idoxuridine, is a synthetic nucleoside analog of thymidine. It is characterized by the substitution of a hydrogen atom with an iodine atom at the 5-position of the uracil ring. This compound is primarily recognized for its antiviral properties and is used in the treatment of viral infections, particularly those caused by herpes simplex virus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-2’-deoxyuridine typically involves the iodination of 2’-deoxyuridine. One common method is the electrophilic iodination using iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of 2’-Iodo-2’-deoxyuridine often employs large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Iodo-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, are commonly used to introduce aryl, vinyl, or alkynyl groups at the 5-position.

Common Reagents and Conditions:

Heck Reaction: Utilizes palladium acetate (Pd(OAc)2) as a catalyst and triethylamine (Et3N) as a base in aqueous media at elevated temperatures (around 80°C).

Sonogashira Reaction: Employs palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine, typically conducted in organic solvents.

Major Products:

Aplicaciones Científicas De Investigación

Antiviral Applications

Herpes Simplex Virus (HSV) Treatment

IDU was one of the first antiviral nucleosides developed for treating infections caused by herpes simplex virus types 1 and 2. Studies have shown that IDU effectively inhibits viral replication, making it a valuable therapeutic agent in managing herpes infections. In a controlled study, IDU ointment demonstrated significant efficacy against experimental herpes simplex keratitis .

Mechanism of Action

The mechanism by which IDU exerts its antiviral effects involves its incorporation into viral DNA, leading to chain termination during DNA synthesis. This action disrupts the replication cycle of the virus, thereby reducing its ability to proliferate within host cells.

Cancer Research

Monitoring DNA Synthesis

5-[^125I]iodo-2'-deoxyuridine (125IUdR) has been utilized extensively in cancer research for monitoring DNA synthesis in various tumor models. It allows researchers to assess the proliferation rates of cancer cells in real-time. For instance, studies indicated that 125IUdR uptake was linear in murine tumors for at least 24 hours and could be used to screen antitumor drugs effectively .

Application in Prostate Cancer

In human benign prostatic hyperplasia explants, 125IUdR demonstrated notable uptake and was influenced by other compounds such as hydroxyurea, which blocked uptake at certain concentrations. This property makes IDU a useful tool for evaluating the effectiveness of new anticancer therapies .

Molecular Biology Studies

DNA Incorporation Studies

IDU is frequently used in molecular biology to study DNA incorporation mechanisms. By substituting thymidine with IDU in DNA strands, researchers can investigate the structural and functional impacts of halogenated nucleosides on DNA stability and replication fidelity .

Radiolabeling for Imaging

The radiolabeling of IDU with iodine-125 facilitates its use as a tracer in imaging studies. This application is particularly useful for understanding cellular dynamics and proliferation in both normal and pathological tissues .

Photodynamic Therapy

Enhancement of Antiviral Activity with UV Light

Research has indicated that ultraviolet (UV) light can enhance the antiviral activity of IDU against HSV. The combination of IDU treatment with UV exposure has shown promising results in increasing the therapeutic efficacy against viral infections .

Case Studies

Mecanismo De Acción

2’-Iodo-2’-deoxyuridine exerts its antiviral effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal base pairing and inhibits the activity of viral DNA polymerases, leading to the production of faulty viral DNA that cannot replicate or infect host cells . The compound also inhibits thymidylate phosphorylase, further impairing viral DNA synthesis .

Comparación Con Compuestos Similares

- 5-Fluoro-2’-deoxyuridine (FUdR)

- 5-Chloro-2’-deoxyuridine (ClUdR)

- 5-Bromo-2’-deoxyuridine (BrUdR)

Comparison: 2’-Iodo-2’-deoxyuridine is unique among its analogs due to the presence of the iodine atom, which enhances its ability to act as a radiosensitizer and antiviral agent. While other halogenated derivatives like 5-Fluoro-2’-deoxyuridine and 5-Bromo-2’-deoxyuridine also exhibit antiviral properties, the iodine substitution in 2’-Iodo-2’-deoxyuridine provides distinct advantages in terms of potency and efficacy .

Actividad Biológica

2'-Iodo-2'-deoxyuridine (IUdR) is a halogenated pyrimidine nucleoside analog that has garnered attention for its biological activity, particularly in the context of cancer therapy and antiviral applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

IUdR is structurally similar to thymidine but contains an iodine atom at the 2' position. This modification affects its interaction with cellular processes, particularly DNA synthesis and repair mechanisms. The presence of the iodine atom alters the compound's pharmacokinetics and biological activity compared to non-halogenated nucleosides.

1. Inhibition of DNA Synthesis:

IUdR acts as a substrate for DNA polymerases, leading to the incorporation of the iodinated nucleoside into DNA. This incorporation can disrupt normal DNA replication and repair processes, ultimately inducing cytotoxic effects in rapidly dividing cells, such as cancer cells .

2. Radiosensitization:

Research indicates that IUdR can enhance the effects of radiation therapy. A study demonstrated that oral administration of IUdR significantly increased DNA incorporation in tumor cells, which correlated with improved tumor response to radiation treatment . The sensitizer enhancement ratio (SER) observed was 1.31 when combined with radiation therapy, indicating a marked increase in tumor radiosensitivity .

3. Antiviral Activity:

IUdR exhibits antiviral properties against certain viruses, including orthopoxviruses. It has been shown to inhibit viral replication by interfering with viral DNA synthesis . This characteristic makes it a candidate for therapeutic applications in viral infections.

Table 1: Summary of Biological Activities of IUdR

Case Studies

-

Tumor Monitoring with 125IUdR:

A study utilized 5-[125I]iodo-2'-deoxyuridine (125IUdR) to monitor DNA synthesis in murine tumors and human benign prostatic hyperplasia explants. The uptake was linear over time, indicating its potential for rapid screening of antitumor drugs . Hydroxyurea was found to block uptake significantly, demonstrating IUdR's utility in assessing drug efficacy. -

Potentiation by Ultraviolet Light:

Research assessed the potentiating action of ultraviolet light on IUdR in treating superficial herpetic keratitis. The combination showed enhanced therapeutic effects, suggesting that light exposure could improve the efficacy of IUdR treatment . -

Preclinical Toxicity Studies:

In vivo studies comparing oral IUdR and its prodrug showed significant differences in toxicity profiles and DNA incorporation rates in tumor tissues versus normal tissues. This highlights IUdR's selective action on tumor cells while minimizing effects on healthy tissues .

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOKCWRUQHGQR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197186 | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-03-1 | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.